![molecular formula C9H13F2N B12962273 (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine](/img/structure/B12962273.png)
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of the difluorocyclohexyl group and the prop-2-yn-1-amine moiety suggests that this compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Prop-2-yn-1-amine Moiety: This step may involve the reaction of a suitable alkyne precursor with an amine source under conditions such as palladium-catalyzed coupling or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexyl group may enhance binding affinity or selectivity, while the prop-2-yn-1-amine moiety could participate in covalent interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-Fluorocyclohexyl)prop-2-yn-1-amine: Similar structure but with a single fluorine atom.
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine: Similar structure but with an ethyl group instead of a prop-2-yn-1-amine moiety.
Uniqueness
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is unique due to the presence of both the difluorocyclohexyl group and the prop-2-yn-1-amine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H13F2N |
---|---|
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
(1S)-1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H13F2N/c1-2-8(12)7-3-5-9(10,11)6-4-7/h1,7-8H,3-6,12H2/t8-/m1/s1 |
InChI-Schlüssel |
WCMGJVGPSBHGMQ-MRVPVSSYSA-N |
Isomerische SMILES |
C#C[C@H](C1CCC(CC1)(F)F)N |
Kanonische SMILES |
C#CC(C1CCC(CC1)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.